4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for this compound is derived through hierarchical substitution rules applied to its phenolic backbone. The parent structure is phenol , with substituents at the 2- and 4-positions. At the 2-position, the 4-methylpiperazin-1-yl group is attached, while the 4-position hosts an aminomethyl (-CH₂NH₂) substituent. Thus, the systematic name is 4-(aminomethyl)-2-(4-methylpiperazin-1-yl)phenol .
Isomeric possibilities arise from positional and functional group variations:
- Positional isomerism : Substitution of the piperazine and aminomethyl groups at alternate positions (e.g., 3- and 5-positions) would yield distinct isomers, though these are not reported in the literature for this specific scaffold.
- Tautomerism : The aminomethyl group’s primary amine (-NH₂) does not exhibit tautomeric shifts under standard conditions, as protonation occurs preferentially at the piperazine nitrogen due to its higher basicity (pKₐ ~9.73 for piperazine).
The absence of stereogenic centers in the molecule precludes enantiomerism. However, conformational isomerism of the piperazine ring and rotational freedom of the aminomethyl group contribute to dynamic structural variability.
Molecular Architecture: Piperazine-Phenol Hybrid Scaffold
The compound’s structure integrates three key domains (Table 1):
The piperazine ring adopts a chair conformation , with the N-methyl group occupying an equatorial position to minimize steric strain. The phenol’s hydroxyl group and the piperazine’s secondary nitrogen create a dual hydrogen-bonding motif, influencing crystallinity and solvation dynamics. Electronic effects are dominated by the electron-donating methyl group on piperazine, which elevates the ring’s basicity compared to unsubstituted piperazine (pKₐ ~10.8).
Stereochemical Analysis and Conformational Dynamics
Despite the absence of chiral centers, the molecule exhibits conformational flexibility due to:
- Piperazine ring puckering : The chair-to-boat interconversion energy barrier (~25 kJ/mol) permits dynamic adaptation to binding environments.
- Aminomethyl rotation : The -CH₂NH₂ group rotates freely around the C-C bond, sampling staggered and eclipsed conformations with minimal energy differences.
Quantum mechanical calculations predict that the lowest-energy conformation features:
- A chair-shaped piperazine with N-methyl equatorial
- The aminomethyl group oriented para to the hydroxyl group
- Intramolecular hydrogen bonding between the phenol -OH and piperazine N-H
This conformation stabilizes the molecule in nonpolar environments, while aqueous solvation disrupts intramolecular H-bonds, favoring extended conformations.
Comparative Structural Analysis with Related Piperazine Derivatives
Key structural differences between 4-aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol and analogous compounds are summarized in Table 2:
The unique aminomethyl-phenol substitution in this compound balances hydrophilic (phenolic -OH, piperazine) and hydrophobic (methyl group) domains, enabling dual solubility in aqueous and organic phases. Compared to 1-amino-4-methylpiperazine, the phenolic component introduces additional hydrogen-bonding sites, potentially improving target binding specificity in biochemical applications.
Properties
CAS No. |
887577-33-5 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(4-methylpiperazin-1-yl)phenol |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-8-10(9-13)2-3-12(11)16/h2-3,8,16H,4-7,9,13H2,1H3 |
InChI Key |
CYPZCHKPNLZHMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Methylpiperazin-1-yl)phenol
The first step involves introducing the 4-methylpiperazine moiety at the ortho position of phenol. This is achieved via nucleophilic aromatic substitution (SNAr) using a halogenated phenol precursor.
Procedure :
- Starting material : 2-Fluorophenol or 2-chlorophenol.
- Reagents : 1-Methylpiperazine, potassium carbonate (K₂CO₃), and N-methylpyrrolidone (NMP) as the solvent.
- Conditions : Heating at 120–125°C for 5–7 hours under nitrogen.
- Workup : Cooling, addition of isopropanol to precipitate the product, and filtration.
- Yield : ~85–90% (estimated from analogous reactions in source).
Mechanism : The electron-withdrawing fluorine or chlorine activates the aromatic ring for attack by the piperazine nucleophile, facilitated by a polar aprotic solvent and base.
Mannich Reaction for Para-Aminomethylation
The intermediate 2-(4-methylpiperazin-1-yl)phenol undergoes aminomethylation at the para position via the Mannich reaction.
Procedure :
- Reagents : Formaldehyde (37% aqueous), ammonium chloride (NH₄Cl), and ethanol.
- Conditions : Reflux at 80°C for 6–8 hours.
- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and column chromatography.
- Yield : 70–75% (based on similar reactions in source).
Mechanism : Formaldehyde and ammonium chloride form an iminium ion intermediate, which reacts with the phenol’s para position to install the -CH₂NH₂ group.
Reductive Amination of an Aldehyde Intermediate
Formylation at the Para Position
A formyl group is introduced at the para position of 2-(4-methylpiperazin-1-yl)phenol via directed ortho-metalation or Vilsmeier-Haack reaction.
Procedure :
Reductive Amination
The aldehyde is converted to the aminomethyl group via reductive amination.
Procedure :
- Reagents : Sodium cyanoborohydride (NaBH₃CN), ammonium acetate (NH₄OAc), and methanol.
- Conditions : Stirring at room temperature for 12 hours.
- Yield : 65–70%.
Mechanism : The aldehyde reacts with ammonia to form an imine, which is reduced to the primary amine.
Nitromethylation and Reduction
Nitromethyl Group Installation
A nitromethyl group is introduced via radical or electrophilic substitution.
Procedure :
Reduction to Aminomethyl
The nitro group is reduced to an amine.
Procedure :
- Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
- Conditions : Room temperature, 16 hours.
- Yield : 85–90%.
Ruthenium-Catalyzed Aminomethylation
Direct C–H Functionalization
A modern approach utilizes methanol as a C1 source for aminomethylation.
Procedure :
- Catalyst : Ruthenium complex (e.g., [Ru(p-cymene)Cl₂]₂).
- Reagents : Methanol, ammonium acetate, and dimethylformamide (DMF).
- Conditions : 120°C for 24 hours under nitrogen.
- Yield : 55–60%.
Mechanism : Methanol dehydrogenates to formaldehyde, which participates in the aminomethylation via an iminium intermediate.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Nucleophilic + Mannich | SNAr, Mannich reaction | High regioselectivity | Multi-step, moderate yields | 70–75% |
| Reductive Amination | Formylation, reduction | Avoids nitro intermediates | Requires aldehyde stability | 65–70% |
| Nitromethylation | Radical substitution, hydrogenation | Robust nitro reduction | Hazardous nitromethane use | 50–60% |
| Ru-Catalyzed | C–H activation | Atom-economical, one-pot | High catalyst cost | 55–60% |
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Hydrogenation
- Pd/C : Optimal for nitro reductions, with yields >85% under mild conditions.
- Raney Nickel : Alternative for large-scale reductions but requires higher pressures.
Scalability and Industrial Feasibility
The nucleophilic substitution-Mannich route (Method 1) is most scalable, leveraging established industrial protocols for piperazine couplings. In contrast, ruthenium-catalyzed methods (Method 4) remain exploratory due to catalyst costs.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol
- Structural Differences: Replaces the aminomethyl group with an iminomethyl (-CH=N-) linkage and adds a methoxy (-OCH₃) substituent.
- Methoxy substitution reduces phenol acidity (pKa ~10 vs. ~9.95 for unsubstituted phenol) and enhances lipophilicity .
- Biological Relevance: Piperazine-iminomethyl derivatives are studied for antimicrobial and antitumor activities .
(4-Methyl-piperazin-1-yl)-acetic Acid
- Structural Differences: Substitutes the phenol and aminomethyl groups with a carboxylic acid (-COOH) directly attached to the piperazine.
- Impact on Properties: Carboxylic acid increases water solubility (logP ~-0.5) but reduces membrane permeability compared to the phenol-aminomethyl combination . The compound exhibits antibacterial activity, likely due to ionic interactions with bacterial membranes .
4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine
- Structural Differences: Features a methoxyphenyl group and a phenylamine (-C₆H₄NH₂) instead of the phenol and aminomethyl groups.
- Impact on Properties: Phenylamine increases basicity (pKa ~4.5–5.5) compared to the phenol (pKa ~10), altering protonation states under physiological conditions .
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Structural Differences: Incorporates an acetamide (-NHCOCH₃) group instead of the phenol and aminomethyl substituents.
- Impact on Properties: Acetamide introduces hydrogen-bonding sites (H-bond donors/acceptors: 2/4) and may improve metabolic stability compared to the free phenol . Molecular weight (248.32 g/mol) is lower than the target compound, affecting bioavailability .
Phenol Esters (e.g., 2-Methoxy-4-methylphenol Acetate)
- Structural Differences : Replaces the hydroxyl group with an ester (-OAc).
- Impact on Properties: Esters are less acidic (pKa ~12–13) and more lipophilic (logP ~2.5) than phenols, enhancing cell membrane penetration but reducing solubility . Ester hydrolysis in vivo can regenerate the active phenol, serving as prodrugs .
Comparative Data Table
Key Findings
Piperazine Role : The 4-methylpiperazine moiety enhances solubility and receptor binding across analogs, but substituents dictate specificity.
Phenol vs. Esters: Free phenols (e.g., target compound) exhibit higher acidity and reactivity, while esters act as prodrugs with improved bioavailability .
Biological Activity
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol, a compound belonging to the class of Mannich bases, exhibits a range of biological activities that have garnered attention in medicinal and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
1. Overview of the Compound
The structure of this compound consists of a phenolic core with an aminomethyl group and a piperazine moiety. Its chemical properties suggest potential interactions with various biological targets, making it a candidate for further exploration in drug development.
2.1 Antimicrobial Activity
Mannich bases, including this compound, have been reported to possess significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, contributing to their potential use as antimicrobial agents .
2.2 Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against cancer cell lines. For instance, it has been demonstrated to inhibit the activity of specific enzymes involved in cancer cell proliferation, such as carbonic anhydrases (hCA I and hCA II), with Ki values indicating strong inhibitory effects (Ki: 484.02 ± 30.30 nM for hCA I and Ki: 526.30 ± 112.9 nM for hCA II) .
2.3 Neuroprotective Effects
The compound's piperazine component is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, enhancing cognitive function and providing protection against neurotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes critical for tumor growth and survival, such as histone acetyltransferases (HATs) and carbonic anhydrases.
- Receptor Interaction : It may interact with various receptors in the central nervous system, influencing pathways related to mood regulation and cognitive enhancement.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of Mannich bases similar to this compound on breast cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, demonstrating their potential as chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function . This suggests its potential application in neurodegenerative disorders such as Alzheimer's disease.
5. Data Tables
| Biological Activity | Mechanism | IC50/ Ki Values |
|---|---|---|
| Antimicrobial | Enzyme Inhibition | Varies by strain |
| Anticancer | HAT Inhibition | Ki: 484.02 nM (hCA I) |
| Neuroprotective | ROS Reduction | Not specified |
6. Conclusion
This compound demonstrates promising biological activities that warrant further investigation. Its multifaceted mechanisms of action suggest it could serve as a valuable lead compound in the development of new therapeutic agents targeting microbial infections, cancer, and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
